molecular formula C8H6FN B1315292 3-Ethynyl-4-fluoroaniline CAS No. 77123-60-5

3-Ethynyl-4-fluoroaniline

Cat. No. B1315292
CAS RN: 77123-60-5
M. Wt: 135.14 g/mol
InChI Key: HWMVCSBQJWRQNF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-Ethynyl-4-fluoroaniline has been reported in the literature . The method involves using 3-bromo-4-fluoronitrobenzene as a raw material and tetra-triphenylphosphine palladium as a catalyst . This method is simple, mild in reaction, easy to control, readily available in raw materials and reagents, low in cost and few in three wastes .


Molecular Structure Analysis

The molecular formula of 3-Ethynyl-4-fluoroaniline is C8H6FN . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The molecular weight is 135.14 g/mol .


Physical And Chemical Properties Analysis

3-Ethynyl-4-fluoroaniline is a yellow to brown solid or liquid . It has a molecular weight of 135.14 g/mol . The InChI code is 1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2 . The storage temperature is 2-8°C in a dark place and inert atmosphere .

Scientific Research Applications

  • Environmental Biodegradation : Fluoroanilines, including compounds related to 3-Ethynyl-4-fluoroaniline, have been studied for their biodegradability due to their extensive use in industry and low natural biodegradability. A study by Zhao et al. (2019) focused on the degradation of 3-fluoroaniline by a strain of Rhizobium, indicating potential bioremediation applications (Zhao et al., 2019).

  • Diagnostic and Imaging Applications : Simeon et al. (2012) investigated the use of SP203, a compound structurally related to 3-Ethynyl-4-fluoroaniline, as a radioligand for imaging brain metabotropic glutamate receptors in monkeys. This study suggests potential applications in neurological imaging and diagnostics (Simeon et al., 2012).

  • Metabolic Studies : Duckett et al. (2006) conducted a study on the metabolism of 3-chloro-4-fluoroaniline in rats, providing insights into the biotransformation and potential toxicity of similar fluoroaniline compounds. This research has implications for understanding the metabolic pathways and effects of fluoroaniline derivatives (Duckett et al., 2006).

  • Synthesis and Characterization of Derivatives : Çelik and Babagil (2019) synthesized derivatives of 4-fluoroaniline, similar to 3-Ethynyl-4-fluoroaniline, and studied their inhibitory activities on carbonic anhydrase enzymes, indicating potential pharmacological applications (Çelik & Babagil, 2019).

  • ic properties of compounds with ethynyl linkers, similar to 3-Ethynyl-4-fluoroaniline. Their research demonstrates the potential of these compounds in developing highly sensitive chemical sensors (Tigreros et al., 2014).
  • Photocatalytic Applications : Jackman and Thomas (2014) explored the photocatalytic degradation of 3-fluoroaniline on anatase TiO2(101), a study relevant to 3-Ethynyl-4-fluoroaniline as it sheds light on the potential photocatalytic applications of fluoroaniline derivatives in environmental cleanup and degradation processes (Jackman & Thomas, 2014).

  • Pharmaceutical Intermediate Research : Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, a compound related to 3-Ethynyl-4-fluoroaniline. This research may have implications for modifying the properties of pharmaceutical intermediates (Trivedi et al., 2015).

  • Fluorescent Sensing Technology : Yang et al. (2013) designed a heteroatom-containing organic fluorophore with properties similar to 3-Ethynyl-4-fluoroaniline. Their work demonstrates the potential of such compounds in developing fluorescent pH sensors, which can be used in various scientific and industrial applications (Yang et al., 2013).

Safety And Hazards

3-Ethynyl-4-fluoroaniline is classified as a hazardous substance . It is harmful if inhaled, toxic if swallowed or in contact with skin . It may cause skin irritation, serious eye irritation, respiratory irritation, and may cause damage to organs through prolonged or repeated exposure . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, keeping away from heat/sparks/open flames/hot surfaces, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

3-ethynyl-4-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FN/c1-2-6-5-7(10)3-4-8(6)9/h1,3-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMVCSBQJWRQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(C=CC(=C1)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506904
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynyl-4-fluoroaniline

CAS RN

77123-60-5
Record name 3-Ethynyl-4-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

16 mg of potassium carbonate are added to a solution of 360 mg of 4-fluoro-3-[(trimethylsilyl)ethynyl]aniline in 5 ml of methanol. After stirring over night under argon and at a temperature in the region of 20° C., the medium is concentrated to dryness under reduced pressure, then taken up in 8 ml of water and neutralized with a few drops of hydrochloric acid (1 N), and then extracted three times with diethyl ether. The combined organic phases are dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure. 225 mg of 3-ethynyl-4-fluoroaniline are obtained in the form of a brown oil, the characteristics of which are the following:
Quantity
16 mg
Type
reactant
Reaction Step One
Quantity
360 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
WB Austin, N Bilow, WJ Kelleghan… - The Journal of Organic …, 1981 - ACS Publications
… The NMR spectrum of the isolated end product (4.7 g) showed that it was a mixture of 407c 3bromo-4-fluoroaniline and60% 3-ethynyl-4-fluoroaniline. 2-Fluoro-5-nitro-l-[(trimethylsilyl)…
Number of citations: 536 pubs.acs.org
Y Zhai, X Zhang, D Yan, X Wang, K Tian, Z Zhang… - 2023 - researchsquare.com
Recent advances in chemical proteomics have focused on developing chemical probes reacting with nucleophilic amino acid residues throughout the proteome. Among the …
Number of citations: 2 www.researchsquare.com
A Fomovska, RD Wood, E Mui, JP Dubey… - Journal of medicinal …, 2012 - ACS Publications
… Using the method described for compound 3n, 5-chlorosalicylic acid (1.73 g, 10.0 mmol) and 3-ethynyl-4-fluoroaniline (1.36 g, 10.0 mmol) reacted in refluxing xylenes (25 mL) in the …
Number of citations: 53 pubs.acs.org

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